Home > Products > Building Blocks P4974 > 6-(3-Fluorophenyl)pyridin-3-amine
6-(3-Fluorophenyl)pyridin-3-amine - 1214327-17-9

6-(3-Fluorophenyl)pyridin-3-amine

Catalog Number: EVT-1682705
CAS Number: 1214327-17-9
Molecular Formula: C11H9FN2
Molecular Weight: 188.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)

  • Compound Description: VU0418506 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). It exhibits efficacy in preclinical rodent models of Parkinson's disease. []
  • Relevance: While VU0418506 differs significantly in structure from 6-(3-Fluorophenyl)pyridin-3-amine, both compounds share a central pyridine ring with a 3-amine substituent. The exploration of amide bioisosteres in the development of VU0418506 highlights the importance of this core structure in modulating biological activity. []
  • Compound Description: These derivatives were designed as potential Fms-like tyrosine kinase 3 (FLT3) inhibitors for treating acute myeloid leukemia (AML). Specifically, compound F14 showed promising activity against FLT3 and FLT3-ITD, exhibiting potent effects against FLT3-dependent human AML cell lines. []
  • Relevance: Similar to 6-(3-Fluorophenyl)pyridin-3-amine, the F1-F15 series incorporates a central pyridine ring with a 3-amine substituent. The scaffold-hopping strategy employed in their design, utilizing Linifanib as a starting point, emphasizes the potential of this core structure for developing novel kinase inhibitors. []

1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl)urea (SEN34625/WYE-103914)

  • Compound Description: This compound acts as a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). It demonstrates excellent in vitro and in vivo profiles, good brain penetration, oral bioavailability, and efficacy in multiple behavioral cognition models. []
  • Relevance: SEN34625/WYE-103914 shares a significant structural resemblance with 6-(3-Fluorophenyl)pyridin-3-amine, both possessing a pyridine ring substituted with a fluorophenyl group. The key difference lies in the position of the fluorophenyl substituent (para in SEN34625/WYE-103914 and meta in 6-(3-Fluorophenyl)pyridin-3-amine) and the presence of the urea and piperidinylbutyl side chain in SEN34625/WYE-103914. []

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438)

  • Compound Description: TAK-438 is a novel and potent potassium-competitive acid blocker (P-CAB) for treating acid-related diseases. It exhibits stronger and longer-lasting inhibition of gastric acid secretion compared to proton pump inhibitors (PPIs) like lansoprazole. [, , ]
  • Relevance: Both TAK-438 and 6-(3-Fluorophenyl)pyridin-3-amine feature a fluorophenyl group attached to a heterocyclic ring containing a nitrogen atom. The presence of a pyridine ring in both structures, albeit with different substitution patterns, highlights a potential common pharmacophore for biological activity. [, , ]
Overview

6-(3-Fluorophenyl)pyridin-3-amine is a chemical compound classified under fluorinated pyridines. It features a pyridine ring substituted with a 3-fluorophenyl group, which significantly influences its chemical properties and biological activities. The presence of the fluorine atom enhances the compound's reactivity and potential applications in various fields, particularly in medicinal chemistry and material science.

Source

The compound is cataloged under the CAS number 1214327-17-9 and is available from various chemical suppliers, including BenchChem and PubChem, which provide detailed information regarding its synthesis, properties, and applications .

Classification

6-(3-Fluorophenyl)pyridin-3-amine belongs to the class of aromatic amines and is specifically categorized as a pyridine derivative due to its structural characteristics. Its classification is essential for understanding its reactivity patterns and potential interactions in biological systems.

Synthesis Analysis

Methods

The synthesis of 6-(3-Fluorophenyl)pyridin-3-amine can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This method involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.

Technical Details

  1. Reagents: Common reagents include boronic acids, halogenated pyridines, and palladium catalysts.
  2. Conditions: The reaction typically requires an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, along with heating to facilitate coupling.
  3. Yield Optimization: Industrial production may utilize continuous flow reactors to enhance yield and reduce reaction times while optimizing reagent concentrations to minimize costs .
Molecular Structure Analysis

Structure

The molecular structure of 6-(3-Fluorophenyl)pyridin-3-amine can be represented as follows:

C12H10FN\text{C}_{12}\text{H}_{10}\text{F}\text{N}

This structure includes:

  • A pyridine ring (six-membered aromatic ring containing nitrogen).
  • A phenyl group with a fluorine substituent at the meta position relative to the nitrogen atom.

Data

  • Molecular Weight: 188.20 g/mol
  • CAS Number: 1214327-17-9
  • Chemical Formula: C12H10FN.
Chemical Reactions Analysis

Reactions

6-(3-Fluorophenyl)pyridin-3-amine can undergo various chemical reactions:

  1. Oxidation: This compound can be oxidized to form N-oxides using agents like hydrogen peroxide.
  2. Reduction: It can be reduced to produce amine derivatives utilizing reducing agents such as lithium aluminum hydride.
  3. Substitution: The fluorine atom can be substituted by nucleophiles, facilitating further functionalization of the molecule .

Technical Details

The specific conditions for these reactions vary:

  • Oxidation Conditions: Typically performed in an acidic medium with controlled temperatures.
  • Reduction Conditions: Often requires anhydrous conditions to prevent side reactions.
  • Substitution Conditions: Nucleophilic substitution reactions may require elevated temperatures or polar solvents for optimal yields.
Mechanism of Action

The mechanism of action for 6-(3-Fluorophenyl)pyridin-3-amine primarily involves its interaction with biological targets such as enzymes and receptors. The electron-withdrawing nature of the fluorine atom enhances the compound's binding affinity, potentially modulating various biochemical pathways.

Process

Upon binding to target sites, this compound may influence enzymatic activity or receptor signaling pathways, leading to various biological effects that are currently being explored in pharmacological studies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the fluorine atom, facilitating further chemical modifications .
Applications

6-(3-Fluorophenyl)pyridin-3-amine has diverse applications in scientific research:

  1. Medicinal Chemistry: Utilized as a building block for synthesizing more complex pharmaceutical compounds.
  2. Biological Research: Employed in studies investigating enzyme interactions and biological pathways.
  3. Material Science: Used in developing new materials with specific electronic or optical properties due to its unique structural features .
Introduction to 6-(3-Fluorophenyl)pyridin-3-amine in Modern Drug Discovery

Historical Context and Emergence in Medicinal Chemistry

The strategic incorporation of fluorine atoms into bioactive scaffolds represents a cornerstone of modern medicinal chemistry, with 6-(3-fluorophenyl)pyridin-3-amine emerging as a privileged structure in this evolution. The compound’s development is rooted in the broader history of fluorinated pharmaceuticals, beginning with landmark molecules like fludrocortisone (1954) and 5-fluorouracil (1957) that demonstrated fluorine’s ability to enhance metabolic stability and bioavailability [3]. By the 1980s, fluoxetine showcased fluorine’s impact on CNS drug design, setting the stage for targeted hybridization strategies. The specific fusion of 3-fluorophenyl and pyridin-3-amine motifs arose from systematic efforts to overcome limitations in early heterocyclic compounds, particularly the metabolic instability of picolinamide-based scaffolds used in neurodegenerative therapeutics [1]. This hybrid architecture balances aromatic stacking capability (via the fluorophenyl ring) and hydrogen-bonding proficiency (through the pyridinamine group), enabling optimized interactions with biological targets. The U.S. FDA’s approval of 58 fluorinated drugs between 2018–2022—nearly a quarter of all new molecular entities—underscores fluorine’s enduring pharmaceutical value and contextualizes 6-(3-fluorophenyl)pyridin-3-amine as a contemporary embodiment of these design principles [3].

Table 1: Key Milestones in Fluorinated Drug Development Relevant to 6-(3-Fluorophenyl)pyridin-3-amine

YearDevelopmentImpact on Scaffold Design
19575-Fluorouracil approvalDemonstrated fluorine’s bioisosteric utility
1986Fluoxetine (Prozac) launchValidated fluorinated CNS drug penetration
2016VU0418506 (mGlu4 PAM) discoveryHighlighted pyridine-fluorophenyl instability challenges
2020-202224% of FDA approvals contain fluorineConfirmed scaffold’s alignment with modern design trends

Pharmacophoric Significance of Pyridine-Fluorophenyl Hybrid Scaffolds

The 6-(3-fluorophenyl)pyridin-3-amine scaffold functions as a versatile pharmacophore due to its geometrically constrained yet electronically tunable architecture. The meta-fluorine position on the phenyl ring induces a strong dipole moment (4.92 D) while maintaining optimal logP values (2.0–3.5), enhancing membrane permeability without excessive hydrophobicity [3] [6]. Crystallographic studies reveal that the pyridin-3-amine moiety acts as a bidirectional hydrogen-bond donor/acceptor, enabling simultaneous interactions with catalytic residues in enzyme binding pockets. This is exemplified in mycobacterial ATP synthase inhibition, where analogues with 4-fluorophenyl substitutions at the pyrimidine 3-position achieved MIC₉₀ values of 3.8 µg/mL against M. tuberculosis H37Rv, outperforming non-fluorinated counterparts (MIC₉₀ >32 µg/mL) [6].

Structure-activity relationship (SAR) analyses demonstrate stringent positional dependence:

  • Pyridine N-position: N1 orientation critically influences π-stacking; C2-substituted pyridines lose >90% activity in mGlu4 PAM assays [1]
  • Fluorine substitution: meta-Fluoro maximizes target affinity (e.g., COX-2 IC₅₀ = 0.07 µM) versus ortho- or para-fluoro isomers which suffer steric clashes or reduced electronic effects [9]
  • Amino group modifications: Methylation abolishes hydrogen-bond donation capacity, reducing mGlu4 potency 100-fold [1]

Interactive SAR Table: Impact of Substituents on 6-(3-Fluorophenyl)pyridin-3-amine Bioactivity

Substituent PositionModificationBiological EffectOptimal Example
Pyridine C2Methyl↓ mGlu4 PAM activity (EC₅₀ >30 µM)Inactive [1]
Pyridine C5BromoEnables Pd-catalyzed coupling; anticancer intermediateChemDiv CV2H2F6256E1 [4]
Phenyl meta-FReplacement with Cl↓ TDO binding affinity (Kᵢ increases 3-fold) [2]
Phenyl para-Methoxy↑ Microsomal stability (t₁/₂ >120 min)TB inhibitor [6]

Role in Addressing Unmet Therapeutic Needs via Targeted Molecular Design

This scaffold’s modularity enables precise targeting of pathologically relevant but pharmacologically challenging targets. In Parkinson’s disease, it addresses the dopamine-sparing imperative by serving as the core of mGlu4 positive allosteric modulators (PAMs) like VU0418506. By normalizing basal ganglia circuitry through presynaptic GABA modulation, these compounds reverse haloperidol-induced catalepsy without L-DOPA’s dyskinesia risks [1]. Against drug-resistant tuberculosis, 3-(4-fluorophenyl)-pyrazolo[1,5-a]pyrimidine derivatives (structurally analogous to the scaffold) achieve MIC₉₀ values of 0.25 µg/mL by inhibiting ATP synthase between Atp-a and Atp-c subunits—a binding site distinct from existing TB drugs, circumventing cross-resistance [6].

In oncology, the scaffold’s balanced lipophilicity enables blood-brain barrier penetration for targeting tryptophan 2,3-dioxygenase (TDO), an immunosuppressive enzyme overexpressed in gliomas. The radiolabeled analogue 6-[¹⁸F]fluoro-3-(pyridine-3-yl)-1H-indole ([¹⁸F]4) demonstrates 8.1% ID/g brain uptake at 2.25 minutes post-injection with no in vivo defluorination—critical for PET imaging of intracranial tumors [2]. Additionally, brominated derivatives like (R)-5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine serve as synthetic intermediates for ALK/ROS1 inhibitors active against crizotinib-resistant NSCLC variants [7] [8].

Table 2: Therapeutic Applications of 6-(3-Fluorophenyl)pyridin-3-amine Derivatives

Therapeutic AreaLead CompoundMechanism/TargetKey AdvantageDevelopment Status
Parkinson’s diseaseVU0418506mGlu4 PAML-DOPA sparing effectPreclinical [1]
Drug-resistant TB3-(4-Fluorophenyl)pyrazolopyrimidineMycobacterial ATP synthaseActivity against non-replicating bacilli (LORA IC₅₀ 0.44 µg/mL)Lead optimization [6]
Glioma imaging6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indoleTDO PET tracerNo bone uptake (absence of defluorination)Preclinical validation [2]
Trypanosomiasis4-(2-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amineRhodesain inhibition?IC₅₀ = 0.38 µM (phenotypic screening)Hit-to-lead [5]

The scaffold’s synthetic versatility facilitates rapid analog generation to address emerging resistance. Late-stage fluorination via copper-mediated ¹⁸F-incorporation (5–6% RCY) enables PET tracer development without modifying the core pharmacophore [2], while Suzuki-Miyaura cross-coupling at C5 of pyridine allows combinatorial access to derivatives like 6-(3-fluorophenyl)pyridin-3-ylmethanone—a compound explored as a κ-opioid receptor antagonist for neuropathic pain [4]. These strategies collectively position 6-(3-fluorophenyl)pyridin-3-amine as a dynamic tool for innovating therapies where conventional approaches have failed.

Properties

CAS Number

1214327-17-9

Product Name

6-(3-Fluorophenyl)pyridin-3-amine

IUPAC Name

6-(3-fluorophenyl)pyridin-3-amine

Molecular Formula

C11H9FN2

Molecular Weight

188.2 g/mol

InChI

InChI=1S/C11H9FN2/c12-9-3-1-2-8(6-9)11-5-4-10(13)7-14-11/h1-7H,13H2

InChI Key

IMIGZVVRMOBRNL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.